rac Guaifenesin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“rac Guaifenesin-d3” is a biochemical used for proteomics research . It is also used for pharmaceutical analytical testing . The CAS number for “rac Guaifenesin-d3” is 1189924-85-3 .

Molecular Structure Analysis

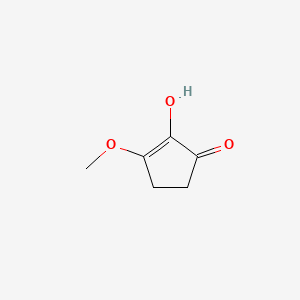

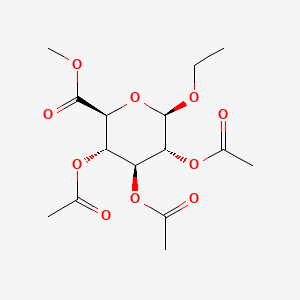

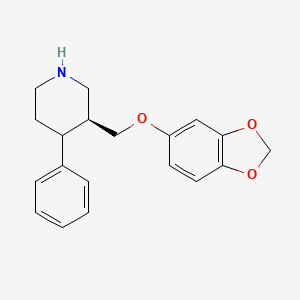

The molecular formula of “rac Guaifenesin-d3” is C10H14O4 . The InChI string representation of its structure is InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10 (9)14-7-8 (12)6-11/h2-5,8,11-12H,6-7H2,1H3/i1D3 . This indicates the specific arrangement of atoms in the molecule and the presence of three deuterium atoms.

Physical And Chemical Properties Analysis

“rac Guaifenesin-d3” is a solid at room temperature . It is soluble in water (5%), methanol, and chloroform . The molecular weight of “rac Guaifenesin-d3” is 201.23 g/mol .

Aplicaciones Científicas De Investigación

Pharmaceutical Analytical Testing

rac Guaifenesin-d3: is utilized as a high-quality reference standard in pharmaceutical analytical testing . It serves as a stable isotope-labelled compound, which is essential for accurate quantification and identification of drugs and their metabolites in biological samples. This application is crucial for drug development and pharmacokinetics studies.

Biochemical Research

In biochemical research, rac Guaifenesin-d3 is used for proteomics studies . Its complex structure allows for the exploration of protein interactions and functions. Researchers can use this compound to trace and quantify biochemical pathways, providing insights into cellular processes and disease mechanisms.

Pharmacology

rac Guaifenesin-d3: plays a role in pharmacological research by acting as an expectorant . It helps in studying the mechanism of action of guaifenesin, which is used to alleviate chest congestion by thinning mucus. This research can lead to the development of new therapeutic agents for respiratory conditions.

Medicinal Chemistry

In medicinal chemistry, rac Guaifenesin-d3 is a valuable tool for the synthesis of novel drug candidates . It can be used to create derivatives of guaifenesin that may have improved efficacy or reduced side effects. This compound aids in the design and optimization of new medicinal compounds.

Analytical Chemistry

Analytical chemists employ rac Guaifenesin-d3 for method development and validation in the quality control of guaifenesin production . It ensures the reliability and accuracy of analytical methods used during the commercial production of guaifenesin and its formulations.

Organic Chemistry

In organic chemistry, rac Guaifenesin-d3 is used to study reaction mechanisms and synthetic pathways . Its isotopic labelling allows for the tracking of chemical transformations, helping chemists understand the intricacies of organic reactions and synthesis.

Safety and Hazards

When handling “rac Guaifenesin-d3”, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mecanismo De Acción

Target of Action

Guaifenesin, the parent compound of rac Guaifenesin-d3, is primarily targeted towards the respiratory tract secretions . It is commonly used as an expectorant to aid in the clearance of mucus from the airways .

Mode of Action

It is believed that guaifenesin functions byincreasing mucus secretion . This increase in secretion volume and decrease in mucus viscosity may aid in the flow of respiratory tract secretions, allowing ciliary movement to carry the loosened secretions upward toward the pharynx .

Biochemical Pathways

By increasing the volume and reducing the viscosity of these secretions, guaifenesin facilitates their removal, thereby clearing the airways .

Pharmacokinetics

Guaifenesin is rapidly absorbed following oral administration, with a Tmax (time to reach maximum concentration) of 15 minutes . The serum elimination half-life is approximately 2.62 hours . These pharmacokinetic properties suggest that guaifenesin is quickly taken up into the body and also rapidly eliminated, which may contribute to its efficacy as an expectorant .

Result of Action

The primary result of guaifenesin’s action is the clearance of mucus from the airways . By increasing the volume and reducing the viscosity of respiratory tract secretions, guaifenesin aids in the removal of these secretions, leading to clearer airways . This can help alleviate symptoms associated with conditions like colds, bronchitis, and other breathing illnesses .

Propiedades

IUPAC Name |

3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRJKNPTNIJEKV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661993 |

Source

|

| Record name | 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189924-85-3 |

Source

|

| Record name | 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)